molecular formula C10H8N4O5 B5754827 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide

5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide

Cat. No. B5754827
M. Wt: 264.19 g/mol
InChI Key: XSIWLAVSDLYPOL-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide, also known as MNFH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MNFH belongs to the class of isoxazole derivatives and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is not yet fully understood. However, it is believed that 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide exerts its antimicrobial and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and physiological effects:
5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide for lab experiments is its ease of synthesis. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide can be synthesized relatively easily and in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. One potential area of research is the development of new drugs based on the structure of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has shown promise as a potential lead compound for the development of new antimicrobial and anti-inflammatory drugs. Another area of research is the study of the mechanism of action of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. Further research is needed to fully understand how 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide exerts its antimicrobial and anti-inflammatory effects.

Synthesis Methods

The synthesis of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide involves the reaction of 5-nitrofurfural with isonicotinic acid hydrazide in the presence of a strong acid catalyst. The resulting product is then treated with methyl iodide to obtain the final product, 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. The synthesis of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is in the field of medicinal chemistry. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been shown to have potent antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c1-6-4-8(13-19-6)10(15)12-11-5-7-2-3-9(18-7)14(16)17/h2-5H,1H3,(H,12,15)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWLAVSDLYPOL-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1,2-oxazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.